molecular formula C13H25O3PSi2 B103568 [Benzyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane CAS No. 18406-56-9

[Benzyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane

Cat. No. B103568
CAS RN: 18406-56-9
M. Wt: 316.48 g/mol
InChI Key: CQUOIFMVZKNEEO-UHFFFAOYSA-N
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Description

[Benzyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane, also known as BTMSPS, is an organophosphorus compound that has gained significant attention in the field of chemistry due to its unique properties. It is a colorless liquid that is soluble in organic solvents and is widely used as a reagent in various chemical reactions.

Mechanism Of Action

[Benzyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane acts as a phosphorylating agent, which means that it can transfer a phosphoryl group to a substrate. This property makes it a useful reagent in the synthesis of phosphorus-containing compounds. The transfer of the phosphoryl group occurs through a nucleophilic attack by the substrate on the phosphorus atom of [Benzyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane, resulting in the formation of a phosphorus-oxygen bond.

Biochemical And Physiological Effects

[Benzyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be non-toxic and non-carcinogenic, making it a safe reagent to use in laboratory experiments.

Advantages And Limitations For Lab Experiments

One of the main advantages of using [Benzyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane in laboratory experiments is its ability to transfer a phosphoryl group to a substrate, which makes it a useful reagent in the synthesis of phosphorus-containing compounds. Moreover, [Benzyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane is stable and easy to handle, making it a convenient reagent to use. However, one of the limitations of using [Benzyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane is that it requires the use of a base catalyst, which can sometimes lead to unwanted side reactions.

Future Directions

There are several future directions for the use of [Benzyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane in scientific research. One potential area of application is in the synthesis of new phosphorus-containing compounds, which may have novel properties and applications. Moreover, [Benzyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane could be used in the development of new drugs and therapeutic agents, as well as in the preparation of new materials with unique properties. Further research is needed to explore these potential applications of [Benzyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane.

Synthesis Methods

The synthesis of [Benzyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane involves the reaction between trimethylsilyl chloride and benzyl phosphonic acid. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The resulting product is then purified through column chromatography to obtain pure [Benzyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane.

Scientific Research Applications

[Benzyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane is widely used as a reagent in various chemical reactions, including the synthesis of phosphorus-containing compounds, such as phosphonates and phosphates. It is also used in the preparation of organophosphorus compounds, which have various applications in the field of agriculture, medicine, and industry. Moreover, [Benzyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane has been used in the synthesis of various natural products, including alkaloids and steroids.

properties

CAS RN

18406-56-9

Product Name

[Benzyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane

Molecular Formula

C13H25O3PSi2

Molecular Weight

316.48 g/mol

IUPAC Name

[benzyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane

InChI

InChI=1S/C13H25O3PSi2/c1-18(2,3)15-17(14,16-19(4,5)6)12-13-10-8-7-9-11-13/h7-11H,12H2,1-6H3

InChI Key

CQUOIFMVZKNEEO-UHFFFAOYSA-N

SMILES

C[Si](C)(C)OP(=O)(CC1=CC=CC=C1)O[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)OP(=O)(CC1=CC=CC=C1)O[Si](C)(C)C

synonyms

Bis(trimethylsilyl)=(phenylmethyl) phosphonate

Origin of Product

United States

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